molecular formula C9H13NO B021643 4-Methoxy-2,3,5-trimethylpyridine CAS No. 109371-19-9

4-Methoxy-2,3,5-trimethylpyridine

Cat. No. B021643
M. Wt: 151.21 g/mol
InChI Key: LELDJUYQEMKHJH-UHFFFAOYSA-N
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Patent
US04785113

Procedure details

60 g (0.39 mol) 4-chloro-2,3,5-trimethylpyridine and 21.7 g (0.40 mol) sodium methoxide and 180 ml dry dimethylsulfoxide was heated with stirring to 55°-60° C. for 8 hrs. The reaction mixture was diluted with 600 ml water and extracted with 3x100 ml toluene and the organic layer washed with 2x50 ml water. The organic phase was added to 200 ml water and pH adjusted to 4.1 with stirring. This process was repeated twice with 200 ml and 100 ml of water. The organic layer contained almost pure starting material. The combined water phase was made alkaline and extracted with 2×150 ml methylene chloride. Evaporation of solvent gave 40.7 g of almost pure 4-methoxy-2,3,5-trimethylpyridine. NMR: 2×3H, 2,2: 3H, 2,45(s); 3H, 3,75(s); 1H, 8,2(s). (CDCl3)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:9])[C:3]=1[CH3:10].[CH3:11][O-:12].[Na+].CS(C)=O>O>[CH3:11][O:12][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:9])[C:3]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1C)C)C
Name
Quantity
21.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
180 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 55°-60° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3x100 ml toluene
WASH
Type
WASH
Details
the organic layer washed with 2x50 ml water
ADDITION
Type
ADDITION
Details
The organic phase was added to 200 ml water
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×150 ml methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=C(C(=NC=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.